N,N'-bis(1-ethylbenzimidazol-2-yl)heptanediamide
Description
N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide is a complex organic compound that belongs to the family of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and their ability to form stable complexes with metal ions. This particular compound features two benzimidazole rings connected by a heptanediamide linker, making it a versatile ligand in coordination chemistry.
Properties
IUPAC Name |
N,N'-bis(1-ethylbenzimidazol-2-yl)heptanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-3-30-20-14-10-8-12-18(20)26-24(30)28-22(32)16-6-5-7-17-23(33)29-25-27-19-13-9-11-15-21(19)31(25)4-2/h8-15H,3-7,16-17H2,1-2H3,(H,26,28,32)(H,27,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSDFWNPPXDDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)CCCCCC(=O)NC3=NC4=CC=CC=C4N3CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide typically involves the reaction of 1-ethylbenzimidazole with a heptanediamide precursor. The process can be carried out under various conditions, but a common method includes:
Starting Materials: 1-ethylbenzimidazole and heptanediamide.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Temperature: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide can be scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzimidazole rings can participate in nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated benzimidazole derivatives can be used as starting materials, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole rings.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide involves its ability to coordinate with metal ions. The benzimidazole rings act as chelating agents, binding to metal ions through nitrogen atoms. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic and biological processes. The molecular targets include metal ions like copper, zinc, and iron, which are essential for many enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(1-ethylbenzimidazol-2-yl)propane
- N,N’-bis(1-ethylbenzimidazol-2-yl)pentane
- N,N’-bis(1-ethylbenzimidazol-2-yl)butane
Uniqueness
N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide is unique due to its longer heptanediamide linker, which provides greater flexibility and spatial arrangement for coordination with metal ions. This can result in different reactivity and stability profiles compared to its shorter-chain analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
